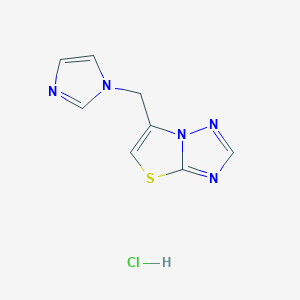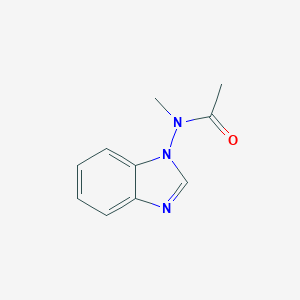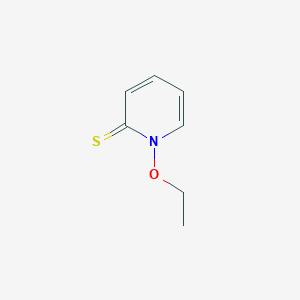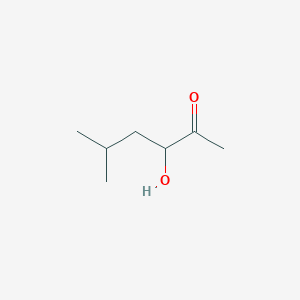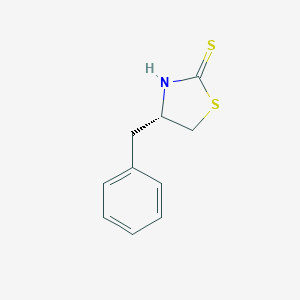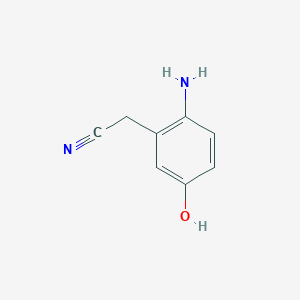
(2-Amino-5-hydroxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-hydroxyphenyl)acetonitrile, also known as AHPC, is a chemical compound that has been extensively researched for its various applications in the field of pharmaceuticals. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic effects in treating various diseases.
Aplicaciones Científicas De Investigación
(2-Amino-5-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic effects in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin synthesis. (2-Amino-5-hydroxyphenyl)acetonitrile has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to inhibit the activity of various enzymes, including tyrosinase, by binding to the active site of the enzyme. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and may therefore have potential applications in the treatment of hyperpigmentation disorders. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Amino-5-hydroxyphenyl)acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (2-Amino-5-hydroxyphenyl)acetonitrile is a potent inhibitor of various enzymes and may therefore interfere with the activity of other enzymes in the system being studied. This must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of (2-Amino-5-hydroxyphenyl)acetonitrile. One potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as a therapeutic agent for the treatment of hyperpigmentation disorders. Another potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Amino-5-hydroxyphenyl)acetonitrile and its potential interactions with other enzymes.
Propiedades
Número CAS |
161368-64-5 |
|---|---|
Nombre del producto |
(2-Amino-5-hydroxyphenyl)acetonitrile |
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-(2-amino-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2 |
Clave InChI |
LMFLPQLPOUTLDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC#N)N |
SMILES canónico |
C1=CC(=C(C=C1O)CC#N)N |
Sinónimos |
Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


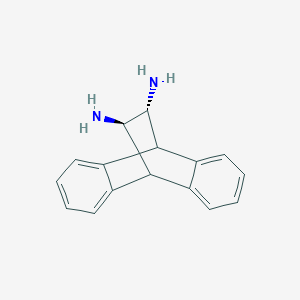
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)

